An In-depth Technical Guide to Methyl 2-oxo-2-(o-tolyl)acetate: Properties, Structure, and Applications
An In-depth Technical Guide to Methyl 2-oxo-2-(o-tolyl)acetate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-2-(o-tolyl)acetate is a keto ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, stemming from the ortho-substituted tolyl group, impart specific chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the properties, structure, and synthesis of methyl 2-oxo-2-(o-tolyl)acetate. It includes detailed experimental protocols, thorough spectral analysis, and an exploration of its key applications, particularly as a crucial intermediate in the synthesis of the fungicide Trifloxystrobin. Furthermore, this guide delves into the biochemical pathways associated with its derivatives, offering insights for future research and development.
Chemical Properties and Structure
Methyl 2-oxo-2-(o-tolyl)acetate, with the IUPAC name methyl 2-(2-methylphenyl)-2-oxoacetate, is an organic compound belonging to the class of α-keto esters.[1][2] The presence of a ketone and a methyl ester functional group flanking an acyl group attached to an o-tolyl ring defines its chemical character.[1][2]
Structure
The chemical structure of Methyl 2-oxo-2-(o-tolyl)acetate is characterized by a benzene ring substituted with a methyl group at the ortho position relative to a glyoxylic acid methyl ester moiety.
Molecular Formula: C₁₀H₁₀O₃[1][3][4]
SMILES: CC1=CC=CC=C1C(=O)C(=O)OC[1]
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-oxo-2-(o-tolyl)acetate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 34966-54-6 | [3][4][5] |
| Molecular Weight | 178.18 g/mol | [1][3][6] |
| Appearance | Yellow oily liquid | [7] |
| Boiling Point | 274 °C | [7] |
| Flash Point | 120 °C | [7] |
| Purity | >95% | [4][5] |
Experimental Protocols
Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate
A common synthetic route to Methyl 2-oxo-2-(o-tolyl)acetate involves a two-step process starting from o-methyl acetophenone. The first step is the oxidation of the acetyl group to an α-keto acid, followed by esterification.
Step 1: Oxidation of o-Methyl Acetophenone to 2-Oxo-2-(o-tolyl)acetic acid
-
Materials: o-Methyl acetophenone, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Dichloromethane.
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve o-methyl acetophenone in dichloromethane.
-
Prepare a solution of sodium hydroxide in water and add it to the reaction mixture.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature between 40-45°C.
-
After the addition is complete, continue stirring at 45°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the layers to separate.
-
Separate the aqueous layer and extract it twice with dichloromethane.
-
Combine the aqueous layers and adjust the pH to 3.0-4.0 with hydrochloric acid.
-
The product, 2-oxo-2-(o-tolyl)acetic acid, will precipitate. Collect the solid by filtration and dry under reduced pressure.[8]
-
Step 2: Esterification of 2-Oxo-2-(o-tolyl)acetic acid
-
Materials: 2-Oxo-2-(o-tolyl)acetic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃), Diethyl ether.
-
Procedure:
-
In a round-bottomed flask, dissolve 2-oxo-2-(o-tolyl)acetic acid in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Methyl 2-oxo-2-(o-tolyl)acetate.[9]
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Purification by Column Chromatography
The crude product can be purified by silica gel column chromatography.
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Materials: Crude Methyl 2-oxo-2-(o-tolyl)acetate, Silica gel (200-300 mesh), Hexane, Ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified Methyl 2-oxo-2-(o-tolyl)acetate.[10][11][12][13]
-
Spectral Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): δ 7.26-7.69 (m, 4H, Ar-H), 3.96 (s, 3H, OCH₃), 2.61 (s, 3H, Ar-CH₃).[9]
-
¹³C NMR (75 MHz, CDCl₃): δ 188.3 (CO), 163.6 (COO), 140.0 (Ar-C), 133.0 (Ar-C), 132.5 (Ar-CH), 131.0 (Ar-CH), 129.0 (Ar-CH), 125.5 (Ar-CH), 52.8 (OCH₃), 21.5 (Ar-CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl 2-oxo-2-(o-tolyl)acetate would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretching (ester) |
| ~1685 | C=O stretching (ketone) |
| ~1600, ~1450 | C=C stretching (aromatic ring) |
| ~1200, ~1100 | C-O stretching (ester) |
| ~2950 | C-H stretching (aliphatic) |
| ~3050 | C-H stretching (aromatic) |
Mass Spectrometry
The mass spectrum of Methyl 2-oxo-2-(o-tolyl)acetate would exhibit a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 147, and the loss of the entire ester group (-COOCH₃) to give the o-tolylacylium ion at m/z = 119.[14]
Applications and Biological Relevance
Methyl 2-oxo-2-(o-tolyl)acetate is a key building block in the synthesis of various biologically active molecules.
Intermediate in Fungicide Synthesis
The primary application of Methyl 2-oxo-2-(o-tolyl)acetate is as a crucial intermediate in the industrial synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide.[7] The synthesis involves a multi-step process where the keto ester is converted to an oxime ether, which is then further elaborated to the final fungicidal product.[8][9][15][16][17]
Experimental Workflow: Synthesis of Trifloxystrobin
Caption: Synthetic pathway for Trifloxystrobin from o-Methyl Acetophenone.
Potential in Drug Development
Derivatives of α-keto esters are being investigated for their potential as therapeutic agents. Structurally related compounds have shown promise as antibacterial agents, potentially acting through the inhibition of bacterial communication pathways known as quorum sensing.[18][19][20][21][22]
Associated Signaling Pathways
Inhibition of Fungal Mitochondrial Respiration by Trifloxystrobin
Trifloxystrobin, synthesized from Methyl 2-oxo-2-(o-tolyl)acetate, acts by inhibiting the mitochondrial respiration in fungi. It specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.
Signaling Pathway: Fungal Mitochondrial Respiration Inhibition
Caption: Mechanism of Trifloxystrobin action on the fungal electron transport chain.
Potential Inhibition of Bacterial Quorum Sensing
Alpha-keto esters are being explored as potential inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By mimicking the natural signaling molecules (autoinducers), α-keto esters can potentially bind to the receptor proteins (like LuxR) and block the downstream signaling cascade that regulates virulence factor production and biofilm formation.
Signaling Pathway: Bacterial Quorum Sensing Inhibition
Caption: Proposed mechanism of quorum sensing inhibition by α-keto esters.
Conclusion
Methyl 2-oxo-2-(o-tolyl)acetate is a versatile chemical intermediate with significant industrial applications, most notably in the production of the fungicide Trifloxystrobin. Its chemical properties and reactivity make it a valuable synthon in organic chemistry. Furthermore, the biological activities of its derivatives highlight its potential for the development of new therapeutic agents, particularly in the area of antibacterial research. This technical guide provides a foundational understanding of this compound for researchers and professionals, encouraging further exploration into its synthesis, properties, and applications.
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